
Polonium PO-210
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polonium PO-210 is a radioactive isotope of the element polonium, which was first discovered by Marie and Pierre Curie in 1898. This compound is known for its intense radioactivity, primarily emitting alpha particles. It has a half-life of approximately 138 days and decays into stable lead-206. This compound is naturally found in trace amounts in the environment, particularly in uranium ores, and is also a byproduct of the decay of radon-222 .
準備方法
Synthetic Routes and Reaction Conditions: Polonium PO-210 can be produced artificially by bombarding bismuth-209 with neutrons in a nuclear reactor. The reaction produces bismuth-210, which subsequently decays into polonium-210 through beta decay .
Industrial Production Methods: In industrial settings, polonium-210 is typically produced in nuclear reactors. The process involves irradiating bismuth-209 with thermal neutrons to form bismuth-210, which then decays to polonium-210. This method is preferred due to its efficiency and the relatively high yield of polonium-210 .
化学反応の分析
Types of Reactions: Polonium PO-210 primarily undergoes alpha decay, emitting alpha particles and transforming into lead-206 . It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its radioactive nature and instability.
Common Reagents and Conditions: The production of polonium-210 involves neutron irradiation of bismuth-209. The reaction conditions include a controlled environment within a nuclear reactor, where bismuth-209 is exposed to a neutron flux .
Major Products: The primary product of polonium-210 decay is lead-206, which is stable and non-radioactive .
科学的研究の応用
Polonium PO-210 has several applications in scientific research and industry:
Neutron Sources: this compound is used in neutron sources when combined with beryllium.
Static Eliminators: It is used in devices that eliminate static electricity in machinery, such as those used in paper rolling, manufacturing sheet plastics, and spinning synthetic fibers.
Radioisotope Thermoelectric Generators: this compound has been used as a heat source in radioisotope thermoelectric generators, which are used to power satellites and other space probes.
作用機序
Polonium PO-210 exerts its effects through the emission of alpha particles. These particles have high energy but low penetration power, meaning they can cause significant damage to biological tissues if ingested or inhaled. The alpha particles ionize molecules in cells, leading to radiation damage and potentially causing cancer .
類似化合物との比較
Polonium-208: Another isotope of polonium, with a longer half-life and different decay properties.
Polonium-209: Similar to polonium-210 but with a much longer half-life and lower specific activity.
Uniqueness of Polonium PO-210: this compound is unique due to its high specific activity and relatively short half-life, making it highly radioactive and suitable for applications requiring intense alpha radiation. Its ability to emit alpha particles makes it particularly useful in neutron sources and static eliminators .
特性
CAS番号 |
13981-52-7 |
|---|---|
分子式 |
Po |
分子量 |
209.98287 g/mol |
IUPAC名 |
polonium-210 |
InChI |
InChI=1S/Po/i1+1 |
InChIキー |
HZEBHPIOVYHPMT-OUBTZVSYSA-N |
SMILES |
[Po] |
異性体SMILES |
[210Po] |
正規SMILES |
[Po] |
同義語 |
210Po radioisotope Po-210 radioisotope Polonium-210 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


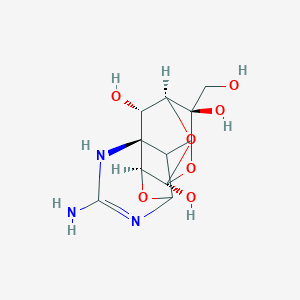
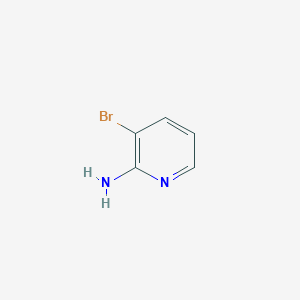
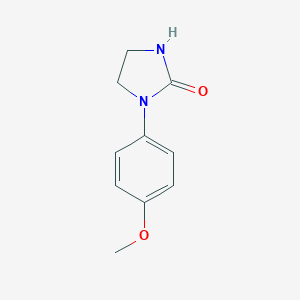

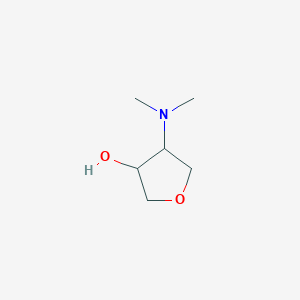
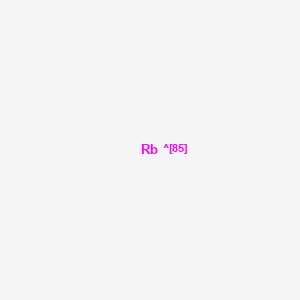

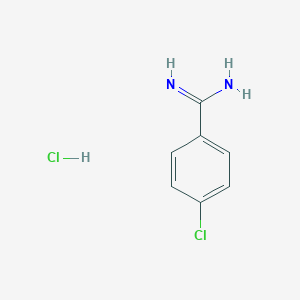

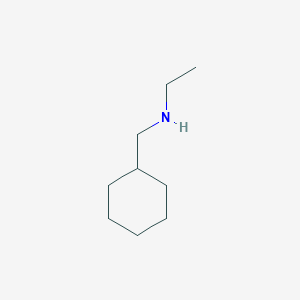
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)



